

Spectroscopic Profile of Isorutarin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Isorutarin**
Cat. No.: **B1674752**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Isorutarin**, a coumarin derivative isolated from plants of the *Peucedanum* genus. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure

Isorutarin, with the chemical name 7-hydroxy-8-(3-hydroxy-3-methylbutyl)-5-methoxycoumarin, possesses a core coumarin scaffold substituted with methoxy, hydroxy, and a hydroxyisopentyl group.

Molecular Formula: C₁₅H₁₈O₅

Spectroscopic Data

The structural elucidation of **Isorutarin** has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The key data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The ¹H and ¹³C NMR data for **Isorutarin** are crucial for its unambiguous

identification.

Table 1: ^1H NMR Spectroscopic Data of **Isorutarin**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data of **Isorutarin**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data of **Isorutarin**

Wavenumber (cm^{-1})	Assignment
Data not available in search results	

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system present.

Table 4: UV-Vis Spectroscopic Data of **Isorutarin**

Wavelength (λ_{max}) nm	Solvent
Data not available in search results	

Experimental Protocols

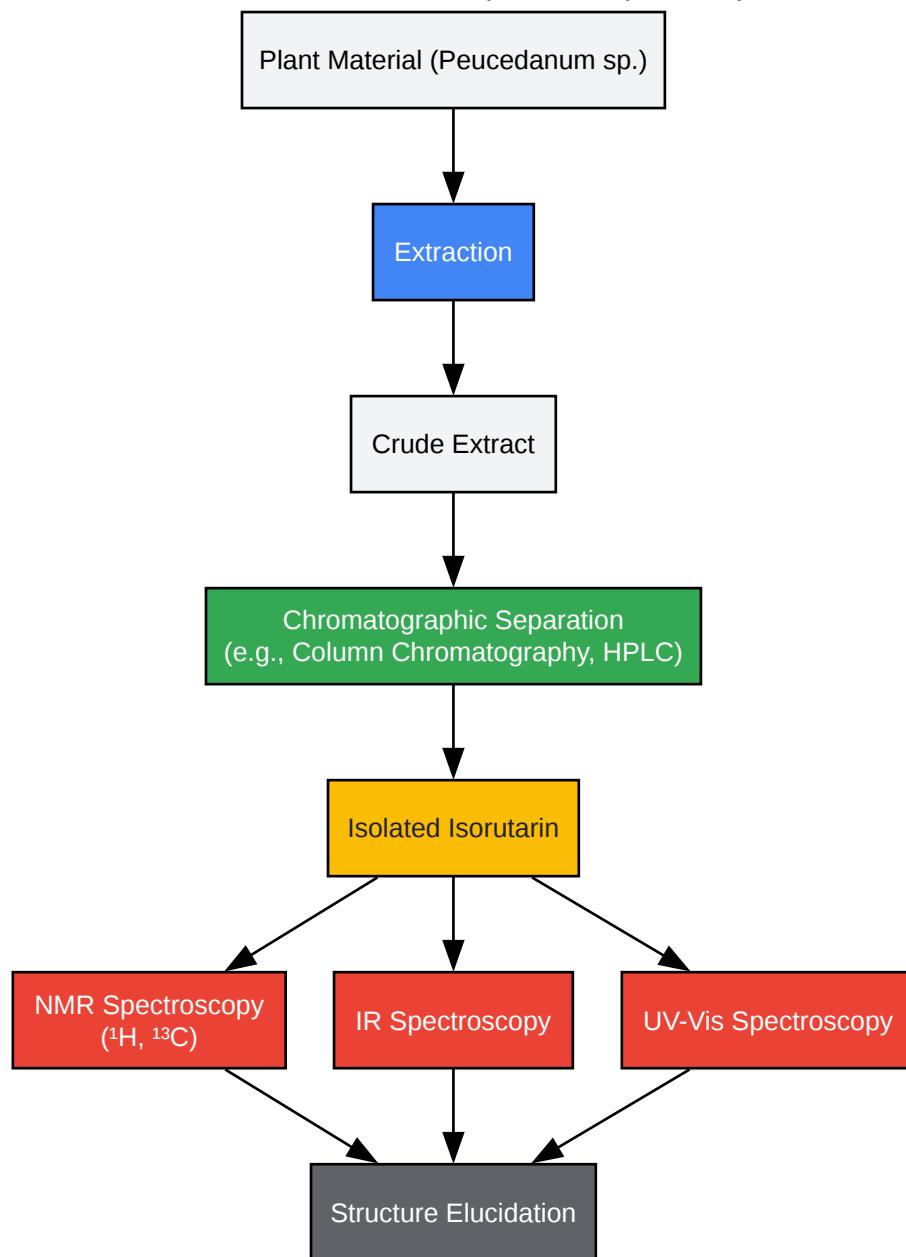
Detailed experimental protocols for the acquisition of spectroscopic data are critical for reproducibility and data comparison. The following sections outline the general methodologies employed for the spectroscopic analysis of coumarins like **Isorutarin**.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.


UV-Vis Spectroscopy

UV-Vis spectra are recorded on a double-beam UV-Vis spectrophotometer. The sample is dissolved in a suitable UV-grade solvent, such as methanol or ethanol. The absorbance is measured over a specific wavelength range, typically from 200 to 400 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Isorutarin**.

Workflow for Isorutarin Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A logical workflow for the isolation and spectroscopic analysis of **Isorutarin**.

- To cite this document: BenchChem. [Spectroscopic Profile of Isorutarin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674752#spectroscopic-data-of-isorutarin-nmr-ir-uv-vis\]](https://www.benchchem.com/product/b1674752#spectroscopic-data-of-isorutarin-nmr-ir-uv-vis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com